molecular formula C20H15N3S2 B11092582 3-[(E)-phenyl(2-phenylhydrazinylidene)methyl]-1,3-benzothiazole-2(3H)-thione

3-[(E)-phenyl(2-phenylhydrazinylidene)methyl]-1,3-benzothiazole-2(3H)-thione

Cat. No.: B11092582
M. Wt: 361.5 g/mol
InChI Key: ICLADYWKYSMLMP-ZBJSNUHESA-N
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Description

3-{PHENYL[(E)-2-PHENYLHYDRAZONO]METHYL}-1,3-BENZOTHIAZOLE-2(3H)-THIONE is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a phenylhydrazono group attached to the benzothiazole core, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{PHENYL[(E)-2-PHENYLHYDRAZONO]METHYL}-1,3-BENZOTHIAZOLE-2(3H)-THIONE typically involves a multi-step process. One common method includes the condensation of 2-mercaptobenzothiazole with phenylhydrazine in the presence of an appropriate catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the phenylhydrazono group, often involving diazotization and subsequent coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{PHENYL[(E)-2-PHENYLHYDRAZONO]METHYL}-1,3-BENZOTHIAZOLE-2(3H)-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides); reactions are conducted under controlled temperature and pressure conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or alkylated benzothiazole derivatives

Scientific Research Applications

3-{PHENYL[(E)-2-PHENYLHYDRAZONO]METHYL}-1,3-BENZOTHIAZOLE-2(3H)-THIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{PHENYL[(E)-2-PHENYLHYDRAZONO]METHYL}-1,3-BENZOTHIAZOLE-2(3H)-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may be attributed to the inhibition of essential bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{PHENYL[(E)-2-PHENYLHYDRAZONO]METHYL}-1,3-BENZOTHIAZOLE-2(3H)-THIONE stands out due to the presence of the phenylhydrazono group, which imparts unique chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and enhances its potential for various applications in research and industry.

Properties

Molecular Formula

C20H15N3S2

Molecular Weight

361.5 g/mol

IUPAC Name

3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C20H15N3S2/c24-20-23(17-13-7-8-14-18(17)25-20)19(15-9-3-1-4-10-15)22-21-16-11-5-2-6-12-16/h1-14,21H/b22-19+

InChI Key

ICLADYWKYSMLMP-ZBJSNUHESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N3C4=CC=CC=C4SC3=S

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N3C4=CC=CC=C4SC3=S

Origin of Product

United States

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